molecular formula C24H25NO3 B2628134 Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 728877-98-3

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate

Cat. No.: B2628134
CAS No.: 728877-98-3
M. Wt: 375.468
InChI Key: KXZWRQGFZBZTOO-AVRDEDQJSA-N
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Description

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydroxyl group and an amino group protected by a triphenylmethyl group, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism by which Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate is unique due to its specific stereochemistry and the presence of the triphenylmethyl protecting group, which provides stability and selectivity in various chemical reactions.

Properties

IUPAC Name

methyl (2S,3S)-3-hydroxy-2-(tritylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZWRQGFZBZTOO-AVRDEDQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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